molecular formula C21H16BrN3O3 B11548681 4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11548681
M. Wt: 438.3 g/mol
InChI Key: CIVNNVMXTBJCMA-WYMPLXKRSA-N
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Description

4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a hydrazinylidene group, and a bromobenzoate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 6-methylpyridine-3-carboxylic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 4-formylphenyl 2-bromobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or ethoxy groups, into the molecule.

Scientific Research Applications

4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
  • 4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-fluorobenzoate
  • 4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Uniqueness

The uniqueness of 4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, for example, can enhance its reactivity in substitution reactions compared to its chloro, fluoro, or iodo counterparts. Additionally, the hydrazinylidene group provides unique binding properties that can be exploited in various applications.

Properties

Molecular Formula

C21H16BrN3O3

Molecular Weight

438.3 g/mol

IUPAC Name

[4-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C21H16BrN3O3/c1-14-6-9-16(13-23-14)20(26)25-24-12-15-7-10-17(11-8-15)28-21(27)18-4-2-3-5-19(18)22/h2-13H,1H3,(H,25,26)/b24-12+

InChI Key

CIVNNVMXTBJCMA-WYMPLXKRSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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